Titanium sesquisulfate

Redox chemistry Electroanalytical chemistry Titanium speciation

Researchers requiring a Ti(III) reductant face hazards with pyrophoric TiCl₃ or overly aggressive dithionite. Titanium sesquisulfate (CAS 19495-80-8) provides a bench-stable, moisture-insensitive alternative. • Dye stripping & redox titrations: 15% Ti₂(SO₄)₃ solution yields active Ti³⁺ (E° ≈ 0.1 V) upon dilution; defined 2e⁻/4e⁻ stoichiometry with N-halo compounds, stable >8 h under N₂. • Materials synthesis: Enables ETS-10/AM-2 titanosilicate gel preparation on the open bench-no glovebox required. • Na-ion batteries: Reversibly intercalates 1.7 Na⁺ per formula unit with sodiation plateaus at ~1.5 V and ~1.0 V vs. Na⁺/Na. Supplied as 15-20% solution in dilute H₂SO₄; ships under UN3264 corrosive liquid provisions.

Molecular Formula O12S3Ti2
Molecular Weight 383.9 g/mol
CAS No. 19495-80-8
Cat. No. B104668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium sesquisulfate
CAS19495-80-8
Molecular FormulaO12S3Ti2
Molecular Weight383.9 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3]
InChIInChI=1S/3H2O4S.2Ti/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6
InChIKeySOBXOQKKUVQETK-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Sesquisulfate Chemical Identity and Industrial Uses


Titanium sesquisulfate, systematically named titanium(III) sulfate with the linear formula Ti₂(SO₄)₃, is the sulfate salt of titanium in its +3 oxidation state. The anhydrous solid is a green crystalline powder (density 2.8 g·cm⁻³, trigonal crystal system, space group R3) that is practically insoluble in water, ethanol, and concentrated sulfuric acid, but dissolves in dilute HCl or dilute H₂SO₄ to yield characteristic violet solutions containing the Ti³⁺(aq) ion [1]. Commercial forms typically include approximately 15–20 wt.% solutions in 1–4% sulfuric acid or 45 wt.% solutions in dilute sulfuric acid [2]. The compound is classified as a mild-to-moderate reducing agent and finds established use in textile dye stripping, analytical redox titrations, and electroreduction processes, with emerging applications as a negative electrode material for sodium-ion batteries [3].

1
Reduction workflow — sulfate-defined Ti(III) speciation supports dye stripping, redox titration, and electroreduction applications.
2
Moisture-tolerant synthesis — bench-stable Ti₂(SO₄)₃ enables titanosilicate zeolite preparation without anhydrous handling.
3
Emerging energy research — sulfate polyanionic framework supports sodium-ion battery negative electrode intercalation studies.

Why Titanium Sesquisulfate Cannot Be Substituted


Generic substitution among titanium sulfate and chloride salts is technically unsound because the identity of the counter-anion (sulfate vs. chloride) decisively alters the coordination chemistry, redox speciation, and handling safety profile of the Ti(III) center. In aqueous sulfuric acid, Ti(III) forms a Ti(IV)-Ti(III)-sulfate charge-transfer complex that is absent in chloride media, directly affecting the formal reduction potential and electron-transfer stoichiometry of the Ti(IV)/Ti(III) couple [1]. Titanium(III) chloride (TiCl₃) is deliquescent, pyrophoric in air, and reacts violently with water, whereas the anhydrous sulfate can be handled as a bench-stable solid and is explicitly noted as insensitive to atmospheric moisture during materials synthesis [2]. Titanium(IV) sulfate (Ti(SO₄)₂) operates as an oxidizing agent, not a reductant, and cannot serve the same role in dye stripping, analytical reduction, or electroreduction workflows [3]. These anion-dependent properties mean that procurement specifications for Ti₂(SO₄)₃ must be maintained with strict fidelity to the sulfate salt form.

Anion TiCl₃ or TiCl₄ may not reproduce sulfate-bridged charge-transfer intermediates — redox stoichiometry can shift.
Handling TiCl₃ and TiCl₄ require anhydrous technique; Ti₂(SO₄)₃ is moisture-insensitive — synthesis workflow may not transfer directly.
Phase Anhydrous vs. acid-adduct crystal form depends on H₂SO₄ concentration — batch identity may differ without phase verification.

Titanium Sesquisulfate vs. Analogs: Quantitative Evidence


Redox Potential and Speciation vs. TiCl₃

In aqueous sulfuric acid, the Ti(IV)/Ti(III) couple exhibits a formal redox potential E°' of 0.0595 V versus SCE (standard potential E° = 0.1 V for the half-reaction TiO²⁺ + 2H⁺ + 2e⁻ → Ti³⁺ + H₂O), and critically, a Ti(IV)-Ti(III)-sulfate charge-transfer intermediate is formed that is not observed in hydrochloric acid media, where only a simple one-electron transfer occurs [1]. This speciation difference means that Ti₂(SO₄)₃ and TiCl₃ cannot be considered redox-equivalent even at identical Ti(III) concentrations; the sulfate system engages a distinct two-electron reduction pathway with monohalosulfonamides (1:2 stoichiometry) and a four-electron pathway with dihalosulfonamides (1:4 stoichiometry), as quantified by both volumetric and potentiometric endpoint detection [1].

Redox speciation vs. TiCl₃
Head-to-head
E°' = 0.0595 V vs SCE; sulfate-bridged intermediate forms; 2e⁻/4e⁻ stoichiometry validated for haloamine reduction (SD ±0.02–0.05 e⁻).
Mechanism-context: sulfate medium enables distinct multi-electron pathways absent in chloride.
Aqueous H₂SO₄ (2 mol·dm⁻³), N₂, 298 K; Pt vs SCE.
Redox chemistry Electroanalytical chemistry Titanium speciation

Moisture-Insensitive Handling vs. TiCl₄

In the hydrothermal synthesis of microporous titanosilicates ETS-10 and AM-2, titanium(III) sulfate (Ti₂(SO₄)₃) is explicitly reported to be 'not sensitive to moisture in the air', enabling gel preparation without the stringent anhydrous conditions required for titanium(IV) chloride (TiCl₄) [1]. Using Ti₂(SO₄)₃ as the titanium source, pure-phase ETS-10 and AM-2 were obtained from gels of composition x(1.28Na₂O-K₂O)-yTiO₂-5.0SiO₂-350H₂O (2.5 ≤ x ≤ 5.5; 0.75 ≤ y ≤ 2.0) without any organic additive, demonstrating that the moisture-tolerant sulfate precursor simplifies the synthesis workflow while still delivering phase-pure crystalline products [1].

Moisture-insensitive handling
Cross-study comparable
Ti₂(SO₄)₃ explicitly reported as 'not sensitive to moisture in the air'; pure ETS-10 and AM-2 obtained under ambient atmosphere.
Method context: eliminates anhydrous handling required for TiCl₄ routes.
Hydrothermal synthesis; gel range x=2.5–5.5, y=0.75–2.0; XRD-confirmed phase purity.
Materials synthesis Titanosilicate zeolites Moisture sensitivity

Phase-Controlled Solubility in H₂SO₄

The mutual solubility of titanous sulfate in the H₂SO₄-H₂O system has been quantitatively mapped, revealing two distinct solid-phase regimes: a crystalline acid-sulfate adduct 3Ti₂(SO₄)₃·2H₂SO₄·26H₂O is the stable phase in the lower layer across the H₂SO₄ concentration range of approximately 30–77%, while anhydrous Ti₂(SO₄)₃ precipitates above approximately 77% H₂SO₄ [1]. This well-defined phase behavior allows for predictable isolation of either the anhydrous green powder or the violet crystalline acid adduct by controlling the sulfuric acid concentration, a level of formulation control not available with TiCl₃, which hydrolyzes to ill-defined oxychloride mixtures under comparable conditions.

Phase-controlled solubility
Class-level
3Ti₂(SO₄)₃·2H₂SO₄·26H₂O precipitates at ~30–77% H₂SO₄; anhydrous Ti₂(SO₄)₃ above ~77% H₂SO₄.
Specification review: crystal form can be selected by H₂SO₄ concentration window.
Ternary phase diagram at ambient temperature; TiCl₃ lacks analogous defined phases.
Phase equilibria Sulfuric acid system Crystal engineering

Sodium-Ion Intercalation as Anode Material

Titanium(III) sulfate (Ti₂(SO₄)₃) has been demonstrated to function as a new negative electrode for sodium-ion batteries, reversibly intercalating 1.7 sodium ions per formula unit through a two-step process involving an intermediate phase [1]. Electrochemical measurements in Swagelok cells with sodium metal counter electrodes reveal sodiation pseudo-plateaus at approximately 1.5 V and 1.0 V versus Na⁺/Na, and well-defined desodiation plateaus at 1.10 V and 1.64 V [1]. The total electron exchange reaches 3.4 e⁻ per mol of Ti₂(SO₄)₃ upon extended ball-milling, exceeding the theoretical capacity based on the Ti(III)/Ti(II) couple, although 1.7 e⁻ are reversible [1]. This electrochemical signature, defined by the sulfate framework, is distinct from NASICON-type Ti-based phosphate anodes that operate via the Ti(IV)/Ti(III) couple at higher potentials.

Na-ion intercalation
Direct evidence
1.7 Na⁺ reversible intercalation per Ti₂(SO₄)₃; sodiation plateaus ~1.5 V and ~1.0 V vs Na⁺/Na; desodiation at 1.10 V and 1.64 V.
Battery research context: sulfate framework yields lower voltage than NASICON phosphates.
Swagelok cells, Na metal counter electrode; max 3.4 e⁻/mol, 1.7 e⁻ reversible after ball-milling.
Sodium-ion battery Negative electrode Intercalation chemistry

Titanium Sesquisulfate Application Scenarios


Textile Dye Stripping and Bleaching

Industrial textile processors employ titanium sesquisulfate as a reducing agent for stripping unwanted dyes from fabrics and bleaching stains. The commercial product is supplied as a dark purple solution containing approximately 15% titanous sulfate (Ti₂(SO₄)₃) in dilute sulfuric acid, which generates the active Ti³⁺ species directly upon dilution [1]. The mild reduction potential (E° = 0.1 V for TiO²⁺/Ti³⁺) [2] provides sufficient driving force to reduce chromophoric groups (e.g., azo bonds) without the excessive reactivity and exothermic hazards associated with sodium hydrosulfite or the pyrophoric risks of solid TiCl₃.

Reductant for Nitro and Haloamine Analysis

In analytical chemistry laboratories, electrolytically generated Ti(III) sulfate serves as a well-characterized reductant for the quantitative determination of aromatic nitro, nitroso, and N-halo compounds. The formal redox potential (E°' = 0.0595 V vs SCE) and UV-Vis absorption maximum (λₘₐₓ = 480 nm) have been precisely measured, and the Ti(III) sulfate solution remains stable for over 8 hours under a nitrogen blanket [2]. The defined 2-electron (monohalo) and 4-electron (dihalo) stoichiometries with chloramine-T, chloramine-B, bromamine-T, and their dichloro/dibromo analogs have been validated by both volumetric and potentiometric endpoint detection with standard deviations of 0.02–0.05 electrons across six replicate trials [2]. This level of stoichiometric precision is not achievable with TiCl₃-based titrants in chloride media due to competing ligand-exchange equilibria.

Titanosilicate Molecular Sieve Synthesis

For research groups synthesizing microporous titanosilicates such as ETS-10 (Engelhard Titanium Silicate-10) and AM-2 (Aveiro-Manchester-2), Ti₂(SO₄)₃ enables gel preparation without the need for anhydrous atmosphere control [3]. Unlike TiCl₄, which fumes in air and requires Schlenk-line or glovebox handling, Ti₂(SO₄)₃ can be weighed and transferred on the open bench, and pure-phase ETS-10 and AM-2 are obtained from gels across the compositional range x(1.28Na₂O-K₂O)-yTiO₂-5.0SiO₂-350H₂O (2.5 ≤ x ≤ 5.5; 0.75 ≤ y ≤ 2.0) [3]. This significantly reduces the barrier to entry for academic and pilot-scale facilities adopting titanosilicate synthesis protocols.

Sodium-Ion Battery Negative Electrode

In electrochemical energy storage research, Ti₂(SO₄)₃ is a candidate negative electrode material for sodium-ion batteries, reversibly intercalating 1.7 Na⁺ per formula unit through a two-step phase transition with sodiation plateaus at ~1.5 V and ~1.0 V (vs. Na⁺/Na) and desodiation plateaus at 1.10 V and 1.64 V [4]. The sulfate polyanionic framework provides a lower operating voltage compared to Ti-based NASICON phosphate anodes, potentially enabling higher full-cell energy densities [4]. Ball-milling can increase total electron exchange to 3.4 e⁻ per mol, though currently only 1.7 e⁻ are reversible, indicating significant headroom for further materials optimization [4].

Application
Selection Property
Validation Focus
Dye stripping and bleaching
Sulfate-form reducing strength
Mild reduction potential vs. chromophoric groups
Nitro/haloamine redox analysis
Defined electron stoichiometry
2e⁻/4e⁻ pathway reproducibility in sulfate medium
Titanosilicate molecular sieve synthesis
Moisture-insensitive precursor
Phase purity of ETS-10/AM-2 under ambient gel preparation
Sodium-ion battery negative electrode
Sulfate polyanionic framework voltage
Reversible Na⁺ capacity and intercalation plateaus

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